![molecular formula C₁₃H₁₆O₄ B1139965 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol CAS No. 152613-20-2](/img/structure/B1139965.png)
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
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Overview
Description
Synthesis Analysis
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol and related compounds involves multiple steps, including dehydration, benzylation, and selective protection-deprotection strategies. Hongbin (2009) detailed an improved synthesis method for a closely related compound, 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, starting from D-mannitol, which showcases the complex synthetic pathways involved in producing such molecules. The process includes dehydration, selective protection, benzylation, deprotection, tritylation, and trityl group removal, resulting in a total yield of 8.3% (Hongbin, 2009).
Molecular Structure Analysis
The molecular structure of compounds like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is characterized by their complex acetal and ether functionalities, which play a crucial role in their reactivity and applications. The crystal structure analysis of a related compound, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, provides insights into the spatial arrangement and intermolecular interactions, highlighting the significance of protecting groups in defining the molecule's physical and chemical properties (Brito-Arias et al., 2009).
Chemical Reactions and Properties
The reactivity of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is influenced by its protective benzylidene groups. These groups not only protect the molecule during synthetic transformations but also direct the course of reactions such as glycosylations and nucleophilic additions. For example, the benzylidenation of 1,5-anhydro-D-hex-1-en-3-ulose, followed by sodium borohydride reduction, demonstrates the compound's versatility in synthesizing various glycal derivatives in high yields (Sakakibara et al., 2008).
Scientific Research Applications
Synthesis of Nucleosides : This compound is used as a starting material for the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides with adenine and uracil base moieties, which are important in the study of nucleic acids (Hossain et al., 1999).
Derivative Synthesis : Research has focused on synthesizing derivatives of 1,5-anhydro-D-glucitol, such as 1,3-anhydro-D-glucitol and its benzylidene variant, which are significant in studying carbohydrate properties (Haslam & Radford, 1966).
Oligonucleotide Building Blocks : It serves as a precursor for synthesizing oligonucleotides composed of 2'-deoxy-1',5'-anhydro-D-mannitol nucleosides with a purine base, useful in oligonucleotide construction (Hossain et al., 1998).
Antiviral Activity Studies : The compound has been used in the synthesis of 1,5-anhydro-2,3-dideoxy-D-ribohexitol nucleosides, which showed moderate but selective activity against Herpes simplex viruses (Hossain et al., 1997).
Role in Carbohydrate Chemistry : It has been utilized in the synthesis of various carbohydrate derivatives, exploring the reactivity and properties of carbohydrates (Al-Kadir et al., 1992).
Biomedical Applications : Its derivatives have been explored for their potential in biomedical applications, such as in the synthesis of sugar analogs of cyclamate-like compounds (Witczak & Whistler, 1986).
Renal Transport Mechanisms : Studies have used it to understand renal tubular reabsorption mechanisms, particularly in relation to diabetes mellitus (Saito, Ohtomo, & Inui, 1996).
Future Directions
properties
IUPAC Name |
(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFKAZEBRNCFB-DAAZQVBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2C1OC(OC2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol |
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